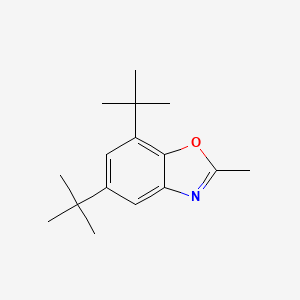![molecular formula C8H13NO3 B14495561 [(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid CAS No. 65606-32-8](/img/structure/B14495561.png)
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate alcohol and an acid catalyst.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through an esterification or amidation reaction, depending on the starting materials used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of flow microreactors can enhance the reaction efficiency and reduce the production time compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The ethoxy group or the acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms.
Imidazoles: Imidazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms.
Uniqueness
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
65606-32-8 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-[(2S)-5-ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-2-12-7-4-3-6(9-7)5-8(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
QWUCHLOCQBGCFQ-LURJTMIESA-N |
Isomeric SMILES |
CCOC1=N[C@@H](CC1)CC(=O)O |
Canonical SMILES |
CCOC1=NC(CC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



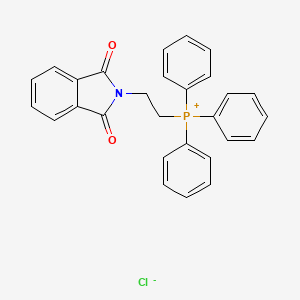
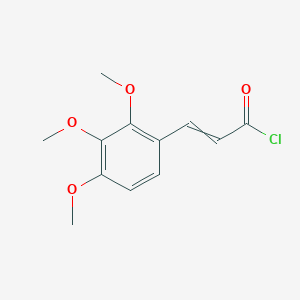


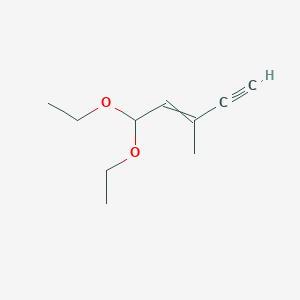
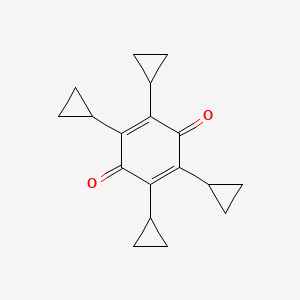

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)



